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An In-Depth Technical Guide to 5-Chloro-2-
fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2-fluorophenethyl
alcohol, a halogenated aromatic alcohol of interest in synthetic chemistry and drug discovery.
We will delve into its chemical identity, physicochemical properties, a representative synthetic
pathway, and key analytical characterization methods. This document is intended to serve as a
practical resource for researchers working with or considering this compound in their
experimental designs.

Chemical Identity and Nomenclature

The nomenclature "5-Chloro-2-fluorophenethyl alcohol” designates a phenethyl alcohol core
structure substituted with a chlorine atom at the 5-position and a fluorine atom at the 2-position
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of the phenyl ring. The systematic IUPAC name for this compound is 2-(5-Chloro-2-
fluorophenyl)ethanol.

It is crucial to distinguish this specific isomer from its positional isomers, such as 2-(2-chloro-6-
fluorophenyl)ethanol, as the substitution pattern on the aromatic ring significantly influences the
molecule's electronic properties, reactivity, and biological activity.

Key Identifiers

A definitive CAS Number for 2-(5-Chloro-2-fluorophenyl)ethanol is not readily available in major
chemical databases. However, its molecular formula and weight are foundational for its
characterization. For the purpose of this guide, we will refer to the primary isomer of interest.

Property Value

Systematic Name 2-(5-Chloro-2-fluorophenyl)ethanol
Molecular Formula C8HB8CIFO

Molecular Weight 174.60 g/mol

Canonical SMILES C1=CC(=C(C=C1CCO)F)CI

INChl Key Information not readily available

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-fluorophenethyl alcohol are dictated by its
aromatic nature, the presence of the hydroxyl group, and the influence of the halogen
substituents. The fluorine and chlorine atoms are electron-withdrawing, which can impact the
acidity of the hydroxyl proton and the reactivity of the aromatic ring.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b8663820/docs?utm_src=pdf-body#5-chloro-2-fluorophenethyl-alcohol-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8663820?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Predicted/Typical Value Causality
Colorless to pale yellow liquid Typical for small, functionalized
Appearance ] i )
or low-melting solid aromatic compounds.
The hydroxyl group allows for
- ) ) hydrogen bonding, increasing
Boiling Point > 200 °C (estimated) - ) )
the boiling point relative to
non-hydroxylated analogues.
) ) The hydrophobic phenyl ring
Soluble in organic solvents )
and halogen atoms dominate
N (e.g., ethanol, methanol, - ] )
Solubility o the solubility profile, while the
DMSO, ethyl acetate). Limited )
o hydroxyl group provides some
solubility in water. )
polarity.
) Similar to other phenethyl
~14-15 (estimated for the ] - )
pKa alcohols, with minor inductive

hydroxyl proton)

effects from the halogens.

Synthesis and Reaction Pathways

The synthesis of 5-Chloro-2-fluorophenethyl alcohol typically proceeds from a commercially

available starting material, such as 5-chloro-2-fluorophenylacetic acid or its corresponding

nitrile. A common and reliable method involves the reduction of the carboxylic acid or an ester

derivative.

Workflow for the Synthesis of 5-Chloro-2-
fluorophenethyl alcohol
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Caption: Synthetic workflow for 5-Chloro-2-fluorophenethyl alcohol.

Detailed Experimental Protocol: Reduction of Ethyl 5-
chloro-2-fluorophenylacetate

Materials:

o Ethyl 5-chloro-2-fluorophenylacetate
e Lithium aluminum hydride (LiIAIH4)

e Anhydrous tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)
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o Saturated aqueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSO4)

o Ethyl acetate (for extraction)

» Rotary evaporator

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium
aluminum hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. The
flask is cooled to O °C in an ice bath.

» Addition of Ester: Ethyl 5-chloro-2-fluorophenylacetate (1.0 equivalent) is dissolved in
anhydrous THF and added dropwise to the stirred LiAlH4 suspension via the dropping funnel
over a period of 30 minutes, maintaining the temperature at 0 °C.

» Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete
consumption of the starting material.

e Quenching: The reaction is carefully quenched by the slow, sequential addition of water,
followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice
bath.

o Workup: The resulting suspension is filtered through a pad of Celite®, and the filter cake is
washed with ethyl acetate. The combined organic filtrates are washed sequentially with 1 M
HCI, saturated aqueous NaHCO3, and brine.

e Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.
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 Purification: The crude product can be purified by column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to afford the pure 5-Chloro-2-
fluorophenethyl alcohol.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for the
reduction of esters to primary alcohols. The use of a strong reducing agent like LiAIH4 ensures
high conversion. The aqueous workup is designed to neutralize the reaction and remove
inorganic byproducts, while the final purification step ensures the isolation of a high-purity
product.

Analytical Characterization

The identity and purity of synthesized 5-Chloro-2-fluorophenethyl alcohol should be
confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data
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Technique

Expected Features

1H NMR

- A triplet corresponding to the -CH20H protons.
- A triplet corresponding to the benzylic -CHa-
protons. - A complex multiplet pattern in the
aromatic region (7.0-7.5 ppm) corresponding to

the three aromatic protons.

13C NMR

- Two aliphatic carbon signals (~35-40 ppm for
the benzylic carbon and ~60-65 ppm for the
alcohol carbon). - Six aromatic carbon signals,
with the carbons attached to fluorine and
chlorine showing characteristic coupling and

chemical shifts.

IR Spectroscopy

- A broad absorption band in the region of 3200-
3600 cm™1 characteristic of the O-H stretching
of the alcohol. - C-H stretching absorptions
around 2850-3000 cm~1. - Aromatic C=C
stretching absorptions around 1400-1600 cm™1,
- C-F and C-Cl stretching absorptions in the
fingerprint region (typically below 1200 cm™1).

Mass Spectrometry

- Amolecular ion peak (M+) corresponding to
the molecular weight (174.60 g/mol ). - A
characteristic isotopic pattern for the presence
of one chlorine atom (M* and M+2 peaks in an
approximate 3:1 ratio). - Fragmentation patterns
corresponding to the loss of water and other

characteristic fragments.

Applications and Future Directions

Halogenated phenethyl alcohols are valuable building blocks in medicinal chemistry and

materials science. The specific substitution pattern of 5-Chloro-2-fluorophenethyl alcohol

makes it a precursor for the synthesis of more complex molecules with potential applications

as:
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o Pharmaceutical Intermediates: The phenethyl alcohol moiety is a common scaffold in various
drug classes. The halogen substituents can be used to modulate pharmacokinetic properties
or as handles for further chemical modifications.

o Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

e Materials Science: This compound could be used in the synthesis of specialized polymers or
liquid crystals.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-2-fluorophenethyl alcohol should be handled with
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information,
consult the Safety Data Sheet (SDS) from the supplier.

References

For general information on related compounds, chemical suppliers such as Sigma-Aldrich,
CymitQuimica, and others provide d

e Synthesis protocols for related compounds can be found in standard organic chemistry
literature and d

e Spectroscopic data for similar structures can be accessed through databases like the NIST
Chemistry WebBook.

¢ To cite this document: BenchChem. [5-Chloro-2-fluorophenethyl alcohol CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8663820/docs#5-chloro-2-fluorophenethyl-alcohol-
cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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